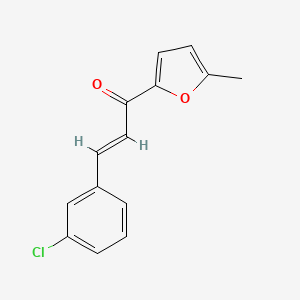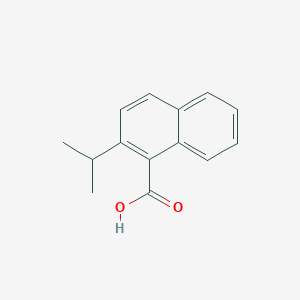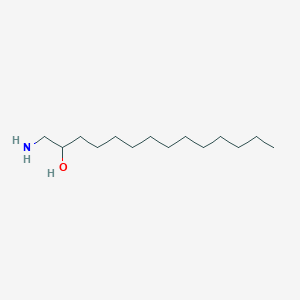
2,3-Dichloro-5-nitrobenzotrichloride
概要
説明
2,3-Dichloro-5-nitrobenzotrichloride is a yellowish crystalline compound with the molecular formula C7H2Cl5NO2 and a molecular weight of 309.4 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5-nitrobenzotrichloride typically involves the chlorination of 2,3-dichloro-5-nitrobenzene under specific conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the concentration of reagents to achieve the desired outcome.
化学反応の分析
Types of Reactions
2,3-Dichloro-5-nitrobenzotrichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include various chlorinated and nitro-substituted benzenes.
Reduction: The major product is 2,3-dichloro-5-aminobenzotrichloride.
Substitution: Products depend on the nucleophile used, such as 2,3-dichloro-5-hydroxybenzotrichloride or 2,3-dichloro-5-aminobenzotrichloride.
科学的研究の応用
2,3-Dichloro-5-nitrobenzotrichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dichloro-5-nitrobenzotrichloride involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The chlorine atoms can participate in substitution reactions, leading to the formation of new compounds with different biological activities .
類似化合物との比較
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: This compound is similar in structure but has different functional groups, leading to different chemical properties and applications.
2,3-Dichloro-5-nitrobenzene: This compound lacks the trichloromethyl group, resulting in different reactivity and uses.
特性
IUPAC Name |
1,2-dichloro-5-nitro-3-(trichloromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl5NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFTVNNIEKOIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(Cl)(Cl)Cl)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![acetamide, n-[4-[(difluoromethyl)thio]phenyl]-](/img/structure/B6320117.png)





![Benzene, 1,2,3,4,5-pentafluoro-6-[3-(trimethoxysilyl)propyl]-](/img/structure/B6320144.png)
![1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%](/img/structure/B6320146.png)




